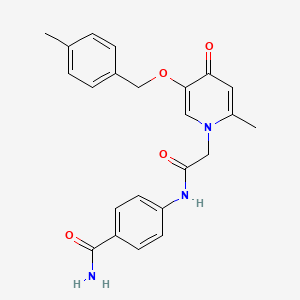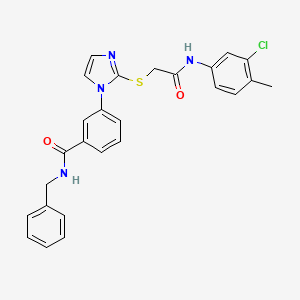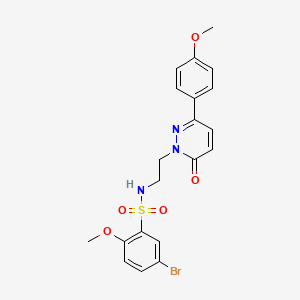
(E)-5-(4-benzoylpiperazin-1-yl)-2-(4-chlorostyryl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-5-(4-benzoylpiperazin-1-yl)-2-(4-chlorostyryl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C23H19ClN4O2 and its molecular weight is 418.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Benzodiazepines in Environmental Studies
- Environmental Presence and Treatment : Research has indicated that benzodiazepine derivatives, prescribed in large quantities globally, have emerged as potential environmental contaminants. Studies focusing on their occurrence, persistence, and fate in the environment have found benzodiazepines in wastewater, hospital effluent, and surface water, highlighting the challenges in removing these compounds during water treatment. Advanced treatment processes, combining biological, photochemical treatment, and adsorption to activated carbon, have been shown to achieve high removal efficiencies, suggesting the potential for mitigating environmental contamination from these compounds (Kosjek et al., 2012).
Oxazole Compounds in Drug Development
- Therapeutic Potential : Oxazole derivatives have been extensively researched for their broad pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structural flexibility of oxazole compounds makes them attractive scaffolds for the development of new therapeutic agents. Patents and studies from 2006–2017 have focused on exploring these compounds for various therapeutic applications, underscoring their significance in medicinal chemistry and drug development (Kaur et al., 2018).
Benzoxazepine Compounds in Psychiatric Research
- Atypical Antipsychotic Activity : Compounds like JL13, a pyridobenzoxazepine, have been studied for their potential atypical antipsychotic activity. Research comparing JL13 to clozapine, a well-known atypical antipsychotic, has demonstrated that JL13 shares similar behavioral properties without inducing significant motor side effects, indicating its potential as a novel therapeutic option for psychiatric conditions (Bruhwyler et al., 1997).
Properties
IUPAC Name |
5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-chlorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O2/c24-19-9-6-17(7-10-19)8-11-21-26-20(16-25)23(30-21)28-14-12-27(13-15-28)22(29)18-4-2-1-3-5-18/h1-11H,12-15H2/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINLTBDFJKKMOS-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=C(C=C3)Cl)C#N)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=C(C=C3)Cl)C#N)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-ethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2917489.png)





![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3-chloro-4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2917499.png)
![(1-Methylpyrazol-3-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2917502.png)
![4,5-Dimethyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2917503.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide](/img/structure/B2917509.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide](/img/structure/B2917511.png)

